molecular formula C15H18ClN3O2S B3003896 (5-Chlorothiophen-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1209253-18-8

(5-Chlorothiophen-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B3003896
CAS No.: 1209253-18-8
M. Wt: 339.84
InChI Key: CFPYEPMZGSMALF-UHFFFAOYSA-N
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Description

The compound (5-Chlorothiophen-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic organic molecule featuring three distinct structural motifs:

  • A piperidine ring substituted at the 4-position, enhancing conformational rigidity.
  • A 5-isopropyl-1,3,4-oxadiazole moiety, a heterocycle known for its metabolic stability and role in medicinal chemistry.

This compound’s synthesis likely involves coupling a 5-chlorothiophene-2-carbonyl chloride with a prefunctionalized piperidine-oxadiazole intermediate.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-9(2)13-17-18-14(21-13)10-5-7-19(8-6-10)15(20)11-3-4-12(16)22-11/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPYEPMZGSMALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The compound’s uniqueness lies in its combination of a chlorothiophene and oxadiazole-piperidine scaffold. Below is a comparative analysis with similar compounds:

Compound Key Structural Features Functional Group Differences
(5-Chlorothiophen-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone Chlorothiophene, piperidine, isopropyl-oxadiazole N/A (reference compound)
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione Oxadiazole-thione, pyrimidinylthio side chain Replaces chlorothiophene with pyrimidine; lacks piperidine scaffold
(4-Methylpiperazin-1-yl)(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)methanone Piperazine, triazole, chloropyrimidine Substitutes oxadiazole with triazole; uses piperazine instead of piperidine
Zygocaperoside Triterpenoid glycoside Entirely distinct scaffold (natural product vs. synthetic heterocycle)

Spectroscopic Characterization

While the provided evidence lacks direct spectral data for the target compound, the following insights apply:

  • 1H-NMR : The chlorothiophene proton(s) would resonate near δ 6.8–7.2, while the piperidine protons would appear as multiplet signals between δ 1.5–3.5 .
  • 13C-NMR: The carbonyl carbon (methanone) would appear at δ 165–175 ppm, consistent with ketones in similar structures .

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